molecular formula C13H12FN3O2S B2765328 N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-97-6

N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2765328
CAS RN: 905691-97-6
M. Wt: 293.32
InChI Key: AGRAYLRVVDBABT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as FMP-SA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Quantum Chemical Insight and Antiviral Potential

A comprehensive study by Mary et al. (2020) on a closely related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, utilized quantum chemical methods to understand its molecular structure, hydrogen-bonded interactions, and antiviral potency against SARS-CoV-2. The study highlighted the molecule's potential as an antiviral agent, with notable interactions against the SARS-CoV-2 protein, suggesting a promising avenue for further antiviral research (Mary et al., 2020).

Crystallographic Analysis and Molecular Conformation

Subasri et al. (2016) and (2017) conducted crystallographic studies on compounds with structural similarities, revealing insights into their molecular conformations. These studies provide valuable information on the folded conformation of the molecules, which is crucial for understanding their interactions and stability (Subasri et al., 2016); (Subasri et al., 2017).

Dual Inhibitory Potential on Enzymatic Targets

Gangjee et al. (2008) explored derivatives of pyrimidine, focusing on their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in nucleotide synthesis and cell growth. This research indicates the compound's potential in the development of therapies targeting cancer and infectious diseases by inhibiting crucial enzymatic pathways (Gangjee et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-6-12(17-13(19)15-8)20-7-11(18)16-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRAYLRVVDBABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

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